Sodium metavanadate hydrate
Description
Overview of Vanadium Oxides and Polyoxovanadate Chemistry
Vanadium is a transition metal renowned for its ability to exist in multiple oxidation states, most commonly ranging from +2 to +5. taylorandfrancis.com This characteristic is fundamental to the rich and diverse chemistry of vanadium oxides. These compounds are not mere binary combinations of vanadium and oxygen; they form a vast array of structures with a wide spectrum of electronic and magnetic properties. taylorandfrancis.com Vanadium pentoxide (V₂O₅) is a well-known example and serves as a common precursor in the synthesis of other vanadium compounds, including sodium metavanadate. taylorandfrancis.comvanmotech.com
The chemistry of vanadates in aqueous solution is particularly complex, leading to the formation of polyoxovanadates (POVs). These are anionic clusters composed of multiple vanadium and oxygen atoms, with the general formula [VₓOᵧ]ⁿ⁻. frontiersin.org The specific structure of the POV formed is highly dependent on factors such as pH, concentration, and the presence of other ions in the solution. wikipedia.org At low pH, for instance, sodium metavanadate can convert to sodium decavanadate (B1236424). wikipedia.org The ability of these clusters to undergo reversible redox reactions and store multiple electrons makes them highly attractive for applications in energy storage and catalysis. frontiersin.orgresearchgate.net The structural and chemical tunability of POVs allows for the rational design of materials with specific functionalities. frontiersin.org
Importance of Hydration in Metal Vanadate (B1173111) Systems
The presence of water molecules, or hydration, within the crystal structure of metal vanadates plays a pivotal role in determining their physical and chemical properties. In the case of sodium metavanadate, it can exist in an anhydrous form (NaVO₃) or as various hydrates, such as the dihydrate (NaVO₃·2H₂O). vanmotech.comwikipedia.org These water molecules are not merely passive occupants of the crystal lattice; they are integral to the structural integrity of the compound.
Research has shown that hydrated vanadates are promising as layered cathodes for aqueous zinc-ion batteries. The intercalated water molecules can act as structural pillars, expanding the interplanar spacing and stabilizing the crystal structure during the repeated intercalation and deintercalation of ions. This expanded structure reduces electrostatic interactions and facilitates faster ion transport, leading to enhanced electrochemical performance.
Furthermore, the degree of hydration can influence the electronic properties of the vanadate. The coordination environment of the vanadium ion is altered by the presence of water ligands, which in turn affects the compound's catalytic activity and other chemical behaviors. The study of hydrated metal vanadate systems is therefore crucial for the development of advanced materials for energy storage and other technological applications.
Historical Development of Sodium Metavanadate Investigations
The investigation of sodium metavanadate has a history that stretches back over a century, with its initial applications being in fields far removed from modern materials science. One of the earliest documented uses of sodium metavanadate was in the late 19th century for medicinal purposes. A study published in 1899 reported the administration of sodium metavanadate to patients with diabetes, noting a slight reduction in glycemic levels. nih.gov This early interest in its biological effects laid the groundwork for future research into the insulin-mimetic properties of vanadium compounds.
In the early 20th century, fundamental chemical studies focused on understanding the basic properties of sodium metavanadate, such as its solubility. A 1912 paper published in the Journal of the American Chemical Society detailed the solubility of sodium metavanadate, providing crucial data for its further chemical manipulation. acs.org
The mid to late 20th century saw the emergence of more sophisticated analytical techniques, which allowed for a deeper understanding of the structural and chemical complexities of vanadates. The development of polyoxometalate chemistry as a distinct field of research brought renewed attention to sodium metavanadate as a key precursor for the synthesis of complex polyoxovanadate clusters. frontiersin.orgresearchgate.net Researchers began to explore its use as a starting material for creating novel catalysts and materials with interesting electronic and magnetic properties.
In recent decades, the focus of sodium metavanadate research has shifted towards its applications in advanced materials science and nanotechnology. It is now widely used as a precursor for the synthesis of vanadium oxide nanomaterials and as a component in the development of high-performance batteries and corrosion inhibitors. vanmotech.com The ongoing investigation into its properties and applications continues to reveal the remarkable versatility of this seemingly simple inorganic compound.
Data Tables
Table 1: Properties of Sodium Metavanadate
| Property | Value |
| Chemical Formula | NaVO₃ |
| Molar Mass | 121.9295 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 630 °C (1,166 °F; 903 K) |
| Solubility in Water | 19.3 g/100 mL (20 °C) |
| 40.8 g/100 mL (80 °C) | |
| Crystal Structure (α-phase) | Monoclinic |
| Crystal Structure (β-phase) | Orthorhombic |
Data sourced from vanmotech.comwikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
sodium;oxido(dioxo)vanadium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O.3O.V/h;1H2;;;;/q+1;;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMXYAEOBISIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][V](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.945 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Nanostructure Fabrication of Sodium Metavanadate Hydrate
Aqueous Solution-Based Synthesis Protocols
Synthesis from aqueous solutions is a cornerstone for producing sodium metavanadate hydrate (B1144303), offering excellent control over reaction conditions and product characteristics. These methods are typically based on precipitation from a solution containing vanadium and sodium ions.
Controlled precipitation is a widely used method for synthesizing sodium metavanadate hydrate. This technique generally involves the reaction of a vanadium precursor with a sodium source in an aqueous medium, leading to the precipitation of the product upon reaching supersaturation.
Common synthetic routes include the reaction of vanadium pentoxide (V₂O₅) with a hot, concentrated solution of sodium hydroxide (B78521) (NaOH). vanmotech.comcrystalls.info The resulting sodium metavanadate can be purified by precipitating it from the solution using solvents like ethanol (B145695) or acetone, which reduces the solubility of the salt and causes it to crystallize. vanmotech.comcrystalls.info Another prevalent method involves reacting ammonium (B1175870) metavanadate (NH₄VO₃) with a sodium salt such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide. google.comgoogle.com The reaction with NaOH, for instance, generates ammonia (B1221849) gas, which drives the formation of NaVO₃. vanmotech.comcrystalls.info
The pH of the solution is a critical parameter. Adjusting the pH of a sodium vanadate (B1173111) solution with an inorganic acid, such as sulfuric acid or hydrochloric acid, can be used to first precipitate polyvanadates. patsnap.com These intermediates can then be redissolved in a sodium hydroxide solution to form high-purity sodium metavanadate. patsnap.com For example, adjusting the pH to a range of 1.1-1.6 and heating can precipitate sodium polyvanadate, which is then treated with NaOH to achieve a solution pH of 8-8.5, yielding the final product. patsnap.com Similarly, vanadium can be precipitated from an alkaline solution as ammonium metavanadate by adding an ammonium salt like ammonium chloride (NH₄Cl) and adjusting the pH to approximately 7. amecj.comresearchgate.net
Table 1: Aqueous Precipitation Methods for Sodium Metavanadate Synthesis
| Vanadium Precursor | Sodium Source | Key Conditions | Outcome |
|---|---|---|---|
| Vanadium Pentoxide (V₂O₅) | Sodium Hydroxide (NaOH) | Hot, concentrated NaOH solution, heated to 100°C. vanmotech.comcrystalls.info | Formation of NaVO₃ solution; crystals obtained after purification. vanmotech.com |
| Ammonium Metavanadate (NH₄VO₃) | Sodium Hydroxide (NaOH) | Heating and stirring of saturated solutions; evolution of ammonia. vanmotech.comcrystalls.info | Formation of NaVO₃. vanmotech.com |
| Ammonium Metavanadate (NH₄VO₃) | Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) | Microwave heating and vacuum to facilitate deamination, followed by evaporative crystallization. google.comgoogle.com | Sodium metavanadate dihydrate crystals are formed, which are then dehydrated. google.com |
| Sodium Vanadate Leachate | Inorganic Acid (e.g., H₂SO₄) then NaOH | pH adjusted to 1.1-1.6 to precipitate sodium polyvanadate, then pH adjusted to 8-8.5 with NaOH. patsnap.com | High-purity solid sodium metavanadate. patsnap.com |
| Sodium Vanadate Solution | Ammonium Chloride (NH₄Cl) | pH adjusted to ~7. amecj.com | Precipitation of ammonium metavanadate, which can be a precursor. amecj.com |
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, particularly nanomaterials with controlled morphologies, from solutions under elevated temperature and pressure. rsc.org These routes are frequently employed to produce sodium vanadate nanostructures such as nanobelts, nanorods, and other complex architectures. rsc.orgresearchgate.netorientjchem.org
A typical hydrothermal synthesis involves heating a precursor solution, often containing V₂O₅ and a sodium source like NaOH or sodium sulfate (B86663) (Na₂SO₄), in a sealed autoclave. rsc.orgmdpi.com For example, layered sodium vanadate (NaV₈O₂₀) nanobelts have been synthesized via a hydrothermal method where a V₂O₅ powder is first treated with ultrasonication in water to form various vanadium ionic species. rsc.org The subsequent addition of Na₂SO₄ and hydrothermal treatment at high temperature and pressure leads to the crystallization of well-defined nanobelts. rsc.org Similarly, Na₀.₇₆V₆O₁₅ nanobelts have been synthesized through a facile hydrothermal reaction followed by an annealing step. researchgate.net
Solvothermal synthesis is analogous to the hydrothermal route but uses a non-aqueous solvent. For instance, a one-step solvothermal method using ethanol as the solvent and sodium metavanadate and thioacetamide (B46855) as precursors has been used to create VS₄ nanorod/VS₂ nanosheet composite powders. scispace.com
Table 2: Hydrothermal/Solvothermal Synthesis of Sodium Vanadate Nanostructures
| Precursors | Method | Conditions | Resulting Nanostructure |
|---|---|---|---|
| V₂O₅, Na₂SO₄ | Hydrothermal | Ultrasonication of V₂O₅, addition of Na₂SO₄, followed by hydrothermal treatment. rsc.org | 1D and layered NaV₈O₂₀ nanobelts. rsc.orgrsc.org |
| NH₄VO₃, NaCl, SDS | Hydrothermal | Hydrothermal treatment at 200°C, followed by annealing at 400°C. researchgate.net | Na₀.₇₆V₆O₁₅ nanobelts. researchgate.net |
| V₂O₅, NaOH, PEG-1500 | Hydrothermal | Magnetic stirring at room temperature followed by hydrothermal treatment. mdpi.com | Vacancy-rich sodium vanadate nanobelts. |
| Sodium Metavanadate, Copper Nitrate | Hydrothermal | Reactants stirred and heated in a Teflon-lined autoclave. orientjchem.org | Copper metavanadate (CuV₂O₆) nanoparticles with spherical and nanoleaf structures. orientjchem.org |
| Sodium Metavanadate, Thioacetamide | Solvothermal | One-step reaction in ethanol solvent. scispace.com | VS₄ nanorod/VS₂ nanosheet self-assembled hollow rodlike structures. scispace.com |
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. The collapse of cavitation bubbles creates localized hotspots with extreme temperatures and pressures, promoting the formation of nanostructured materials. ucl.ac.uknih.gov This technique can shorten reaction times, increase selectivity, and allow for the synthesis of nanoparticles with controlled morphologies. ucl.ac.uk
In the context of sodium metavanadate, ultrasonication is often used as a preparatory step or in conjunction with other methods. For instance, pre-treating bulk V₂O₅ powder with ultrasound helps to break down large particles and promote the formation of various vanadium ionic species in solution, which is a crucial step in the hydrothermal synthesis of NaV₈O₂₀ nanobelts. rsc.org The mechanical forces and shock waves generated by sonication can influence nucleation and growth mechanisms, leading to different structures than those obtained through conventional methods. ucl.ac.ukmdpi.com Research has shown that sonochemical methods can be used to produce nanorods and nanospheres with smaller particle sizes and better crystalline properties. mdpi.com
Solid-State Reaction Pathways for Metavanadate Formation
Solid-state reactions involve the direct reaction of solid precursors at high temperatures to form a new solid product. This is a conventional and straightforward method for producing many inorganic materials, including sodium metavanadate. researchgate.net The typical procedure involves mixing stoichiometric amounts of vanadium pentoxide (V₂O₅) and a sodium salt, most commonly sodium carbonate (Na₂CO₃), and heating the mixture in a furnace. vanmotech.comresearchgate.net
This method can be used to synthesize different crystalline phases of sodium metavanadate. Under atmospheric pressure, NaVO₃ can exist as a stable monoclinic α-phase and a metastable orthorhombic β-phase. vanmotech.com The β-phase irreversibly transforms into the α-phase upon heating to around 405°C. vanmotech.com Studies on silica-supported vanadyl sites have shown that the presence of other phases can stabilize the metastable β-NaVO₃ at higher temperatures than expected. rsc.org While effective, solid-state reactions are often energy-intensive due to the high temperatures required to overcome the kinetic barriers of diffusion in the solid state. researchgate.netresearchgate.net
Valorization of Vanadium-Containing Waste Streams (e.g., Fly Ash) for Sodium Metavanadate Production
Industrial waste streams, particularly fly ash from heavy oil-fired power plants, can contain significant amounts of vanadium, making them a valuable secondary resource. nsf.govresearchgate.nettandfonline.com The recovery of vanadium from this waste, often in the form of sodium metavanadate, is an economically and environmentally important process known as valorization.
The most common method for this purpose is a roast-leach process. nsf.govresearchgate.net The fly ash, which may contain high levels of unburned carbon, is first roasted to remove the carbon and enrich the vanadium content. nsf.govresearchgate.net Subsequently, the vanadium-enriched ash is roasted with a sodium salt, typically sodium carbonate (Na₂CO₃), at high temperatures (e.g., 650°C - 950°C). nsf.gov This salt-roasting step converts the vanadium oxides present in the ash into water-soluble sodium metavanadate (NaVO₃). nsf.govresearchgate.net
The final step is leaching, where the roasted material is treated with water or an alkaline solution to dissolve the sodium metavanadate. nsf.govrecentonline.ro Research has optimized various parameters for this process, including temperature, liquid-to-solid ratio, and the concentration of the leaching agent, to achieve high vanadium extraction efficiency, with recovery rates reported to be around 92-98%. nsf.govresearchgate.netrecentonline.ro An alternative approach involves direct alkaline leaching of the fly ash with a concentrated sodium hydroxide solution at elevated temperatures. recentonline.ro From the resulting leach liquor, sodium vanadate nanorods can be synthesized via selective precipitation. tandfonline.comtandfonline.com
Table 3: Vanadium Recovery from Fly Ash as Sodium Metavanadate
| Process | Key Steps & Conditions | Vanadium Recovery |
|---|
Engineering of Advanced Morphologies and Architectures
A significant focus of modern research is the engineering of sodium vanadate into advanced morphologies and architectures, as these structural features can dramatically enhance performance in applications like batteries and catalysis. By carefully controlling synthesis parameters, researchers can create a variety of nanostructures.
One-dimensional (1D) nanostructures such as nanobelts, nanorods, and nanowires are of particular interest. rsc.orgresearchgate.netresearchgate.net Hydrothermal synthesis is a key method for producing these structures. For example, NaV₈O₂₀ and Na₀.₇₆V₆O₁₅ have been synthesized as ultra-long nanobelts. rsc.orgrsc.orgresearchgate.net The formation of these 1D structures is often attributed to the anisotropic crystal growth promoted by the hydrothermal conditions. rsc.org The morphology can be influenced by precursors, pH, and the use of surfactants or structure-directing agents. orientjchem.orgresearchgate.net
Beyond simple 1D structures, more complex architectures have been developed. These include layered nanostructures, which provide pathways for ion intercalation, and composites with conductive materials like carbon nanotubes (CNTs). rsc.orgrsc.orgacs.org Freestanding composite films of NaV₆O₁₅ and multiwalled carbon nanotubes (MWCNTs) have been fabricated by a simple hydrothermal method followed by a dispersion technique, creating a 3D conductive network that improves electrochemical performance. acs.org Other advanced architectures include self-assembled hollow rod-like composites, demonstrating the high degree of control achievable through modern synthetic chemistry. scispace.com The change in morphology from bulk, cube-like V₂O₅ to nanobelt structures after hydrothermal synthesis with a sodium source highlights the transformative power of these techniques. acs.org
Synthesis of One-Dimensional Nanobelts and Nanorods
One-dimensional (1D) nanostructures such as nanobelts and nanorods are of particular interest due to their high surface area and distinct electronic and electrochemical properties. Hydrothermal methods and ultrasonic-assisted chemical routes are among the most effective techniques for their synthesis.
A simple ultrasonic-assisted chemical route has been employed to prepare Na₂V₆O₁₆ nanobelts. acs.org In this process, V₂O₅ powder is dispersed in deionized water and ultrasonicated, followed by the addition of a NaOH solution. acs.org The intercalation of Na⁺ ions into the V₂O₅ layers, facilitated by ultrasonication, leads to the formation and splitting of layers, ultimately resulting in the self-assembly of nanobelts. acs.org
Hydrothermal synthesis is another prevalent method. Layered sodium vanadate (NaV₈O₂₀) nanobelts can be synthesized by heating a mixture of V₂O₅ powder and an aqueous solution of Na₂SO₄ in a Teflon-lined autoclave at 180 °C for 48 hours. rsc.orgrsc.org This process relies on the partial reduction and condensation of vanadium species in the presence of sodium ions under high temperature and pressure. rsc.org Similarly, Na₀.₇₆V₆O₁₅ nanobelts have been synthesized through a hydrothermal reaction involving ammonium metavanadate, NaCl, and sodium dodecyl sulfate (SDS) at 200°C, followed by an annealing step at 400°C. researchgate.net
The pH of the reaction medium is a critical parameter that can be adjusted to control the morphology of the final product. By simply adjusting the pH of an alkaline solution of V₂O₅, sodium vanadate nanomaterials in the form of belts and flakes can be prepared. researchgate.net For instance, nanobelts with dimensions of 50–500 nm in width and 1–6 μm in length have been successfully synthesized using this pH-controlled sol evaporation method. researchgate.net An economical and environmentally friendly technique involves using the leach liquor of fly ash, where a selective precipitation method with sodium carbonate is used to prepare NaV₆O₁₅ nanorods. tandfonline.com
| Compound | Method | Precursors | Key Conditions | Resulting Dimensions | Source |
|---|---|---|---|---|---|
| Na₂V₆O₁₆ | Ultrasonic-assisted chemical route | V₂O₅, NaOH, H₂O | Room temperature, ultrasonication | Nanobelts | acs.org |
| NaV₈O₂₀ | Hydrothermal | V₂O₅, Na₂SO₄, H₂O | 180 °C for 48 h | 1D Layered Nanobelts | rsc.orgrsc.org |
| Na₀.₇₆V₆O₁₅ | Hydrothermal & Annealing | NH₄VO₃, NaCl, SDS | 200 °C (hydrothermal), 400 °C (annealing) | Ultra-long Nanobelts (several to tens of μm) | researchgate.net |
| Na₁.₁V₃O₇.₉ / NaVO₃ | pH-controlled sol evaporation | V₂O₅, NaOH | Control of solution pH | Nanobelts (50-500 nm width, 1-6 μm length) | researchgate.net |
| NaV₆O₁₅ | Selective Precipitation | Fly ash leach liquor, Na₂CO₃ | 70 °C, 60 min | Nanorods | tandfonline.com |
Preparation of Vanadium Oxide Nanoparticles from Sodium Metavanadate Precursors
Sodium metavanadate is a versatile and common precursor for the synthesis of vanadium oxide (V₂O₅) nanoparticles, which are valued for their catalytic and electronic properties. medcraveonline.comresearchgate.net A straightforward and effective approach is the sol-gel method. medcraveonline.comscispace.comsid.ir
In a typical synthesis, sodium metavanadate is dissolved in water, and a surfactant, such as Cetyl trimethylammonium bromide (CTAB), is added. medcraveonline.comresearchgate.net The temperature is often manipulated, and an annealing step is crucial for the final morphology and crystallinity of the nanoparticles. medcraveonline.com For instance, V₂O₅ nanoparticles have been successfully prepared using this method, with a final annealing step at 600°C. medcraveonline.comresearchgate.net Characterization has shown that as the temperature increases, the morphology of the particles changes to a more defined nanoparticle shape, with sizes decreasing to as small as 5-10 nm. medcraveonline.comresearchgate.net Transmission electron microscopy (TEM) analysis confirmed the formation of uniform V₂O₅ nanoparticles within this size range. medcraveonline.com The presence of V-O and V-O-V stretching modes in FTIR spectra confirms the formation of V₂O₅. medcraveonline.com
| Method | Precursor | Surfactant/Reagent | Key Conditions | Resulting Particle Size | Source |
|---|---|---|---|---|---|
| Simple Chemical / Sol-gel | Sodium Metavanadate | CTAB | Annealed at 600 °C | ~10 nm (annealed) | medcraveonline.comresearchgate.net |
| Sol-gel | Sodium Metavanadate | Ammonium chloride | Room temperature synthesis | ~5 nm (as-synthesized) | sid.ir |
Controlled Crystallization for Specific Crystalline Forms
The specific crystalline form of this compound can be meticulously controlled by tuning reaction parameters such as pH, temperature, and reactant concentrations. This control is vital as different crystalline phases and hydration states possess different properties.
The pH of the precursor solution is a powerful tool for selective crystallization. Research has demonstrated that different crystalline structures of sodium vanadate can be obtained from the same initial V₂O₅ and NaOH solution simply by adjusting the final pH. researchgate.net When a solution was adjusted to a pH of 2, the resulting product was identified as monoclinic HNaVO·4HO (JCPDS No: 49-0996). researchgate.net In contrast, adjusting the solution to a pH of 4 yielded monoclinic NaVO₃ (JCPDS No: 45-0498). researchgate.net
Another sophisticated approach is the use of "chimie douce" (soft chemistry) methods, such as controlled ion exchange. By carefully managing an ion exchange process, sodium vanadium oxide gels (NaₓV₂O₅·nH₂O) with varying sodium content (x) can be prepared. ebi.ac.uk This control over sodium content provides a direct method to manipulate the water content (n) and the interlayer spacing of the crystal structure without resorting to high-temperature dehydration, which can cause the structure to collapse. ebi.ac.uk
Control over the hydration state can also be achieved through specific synthesis and drying protocols. One method involves reacting ammonium metavanadate with a sodium source (e.g., sodium carbonate) under microwave heating and vacuum conditions. google.com The resulting solution is then subjected to evaporative crystallization to form sodium metavanadate dihydrate (NaVO₃·2H₂O) crystals. google.comacs.org These hydrated crystals can then be dehydrated by drying at temperatures between 150°C and 200°C to yield the anhydrous form. google.com The stability of these hydrates is temperature-sensitive; the dihydrate form can lose its water of crystallization at temperatures as low as 305–307 K. acs.org
| Control Parameter | Method | Resulting Crystalline Form / Effect | Source |
|---|---|---|---|
| pH | pH adjustment of V₂O₅/NaOH solution | pH 2: Monoclinic HNaVO·4HO pH 4: Monoclinic NaVO₃ | researchgate.net |
| Sodium Content (x) | Controlled ion exchange | Direct control of hydration level (n) and interlayer spacing in NaₓV₂O₅·nH₂O gels | ebi.ac.uk |
| Temperature / Dehydration | Evaporative crystallization followed by heating | Formation of NaVO₃·2H₂O, followed by dehydration to NaVO₃ at 150-200 °C | google.com |
Structural Elucidation and Crystallographic Analysis of Sodium Metavanadate Hydrate
Advanced Diffraction Techniques for Structural Determination
Diffraction methods are the cornerstone of solid-state structural analysis, providing detailed information about the crystal lattice and the arrangement of atoms within it.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the complete three-dimensional structure of crystalline solids. For sodium metavanadate hydrate (B1144303), this technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice.
| Crystallographic Data for Sodium Metavanadate Hydrates | |
| Compound | NaVO₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Reference | nist.gov |
This table presents representative crystallographic data obtained from single-crystal X-ray diffraction studies.
Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and assessing the purity of bulk samples. nih.govrsc.org The technique involves exposing a powdered sample to X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram serves as a unique "fingerprint" for a specific crystalline compound.
PXRD is routinely used to characterize various hydrated sodium vanadates, confirming their phase and crystal structure. For example, patterns have been indexed to specific monoclinic structures for compounds like HNaV₆O₁₆·4H₂O and Na₁.₁V₃O₇.₉. researchgate.net The technique is also critical for studying phase transformations, such as the dehydration of sodium metavanadate dihydrate (munirite) to the anhydrous β-NaVO₃ form (metamunirite), by tracking the changes in the diffraction patterns. rruff.infoarizona.edu Furthermore, operando XRD experiments, where diffraction patterns are collected during electrochemical processes, can reveal dynamic structural changes within the material. acs.org
| PXRD Data for a Sodium Vanadate (B1173111) Hydrate Phase | |||
| Compound | HNaV₆O₁₆·4H₂O | ||
| Crystal System | Monoclinic | ||
| JCPDS No. | 49-0996 | ||
| Lattice Parameters | a = 11.05 Å | b = 5.902 Å | c = 4.375 Å |
| β = 100.3° | |||
| Reference | researchgate.net |
This table provides an example of phase identification and lattice parameter determination using powder X-ray diffraction.
High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visualization of the crystal lattice, allowing for the observation of atomic columns and crystal defects. When combined with Selected Area Electron Diffraction (SAED), which produces a diffraction pattern from a specific area of the sample, HRTEM becomes a powerful tool for detailed structural characterization, especially of nanomaterials. acs.org
For sodium vanadate hydrate nanomaterials, such as nanobelts or nanowires, HRTEM images can confirm their high crystallinity and reveal the lattice fringes corresponding to specific crystallographic planes. acs.orgresearchgate.net The morphology and dimensions of these nanostructures are also clearly visualized. SAED patterns complement the HRTEM images by providing crystallographic information that confirms the crystal structure and orientation of the nanomaterial, corroborating data obtained from PXRD. researchgate.net
Local and Extended Coordination Environments
Understanding the coordination of vanadium and sodium atoms is key to describing the crystal structure of sodium metavanadate hydrate. This includes the geometry of the vanadium-oxygen polyhedra and how they connect to form the extended structure, as well as how sodium cations fit within this framework.
The structural backbone of sodium metavanadate and its hydrates is formed by the linkage of vanadium-oxygen polyhedra. The specific coordination geometry of the vanadium atom can vary.
In the anhydrous β-form of sodium metavanadate (β-NaVO₃), which can be formed by dehydrating the dihydrate, the structure is characterized by infinite chains of (VO₃)n⁻. rruff.infoarizona.edu These chains are composed of corner- and edge-sharing VO₅ square pyramids. rruff.infoarizona.edu The vanadium atom sits (B43327) at the center of the base of the pyramid, bonded to five oxygen atoms.
In contrast, the anhydrous α-NaVO₃ polymorph features chains built from corner-sharing VO₄ tetrahedral units. wikipedia.org The vanadate ion in various compounds can also adopt a trigonal bipyramidal geometry. ontosight.aimdpi.com The presence of water molecules in the hydrated forms influences which polyhedral arrangement is most stable, with the dihydrate (munirite) structure also being based on chains of VO₅ square pyramids. rruff.info
| Vanadium Coordination in Sodium Metavanadates | |
| Polymorph/Hydrate | Vanadium Polyhedron |
| α-NaVO₃ | VO₄ Tetrahedra |
| β-NaVO₃ (from dihydrate) | VO₅ Square Pyramids |
| NaVO₃·2H₂O (Munirite) | VO₅ Square Pyramids |
This table summarizes the different vanadium coordination environments found in various forms of sodium metavanadate.
In both the dihydrate (munirite) and the anhydrous β-form (metamunirite), the Na⁺ ions are located in the channels between the vanadate chains. They are coordinated by oxygen atoms from the vanadate polyhedra and, in the case of the hydrate, by oxygen atoms from water molecules. This results in a distorted octahedral coordination environment for the sodium cations. rruff.info Solid-state nuclear magnetic resonance (NMR) studies on α-NaVO₃ have indicated the presence of two distinct sodium environments within its crystal structure, highlighting the complexity of the cation interactions within the lattice. These Na-O interactions are critical in holding the (VO₃)n⁻ chains together to form the stable three-dimensional crystal.
Hydrogen Bonding Networks and the Role of Hydration Water Molecules in Structural Stability
The stability of the this compound crystal lattice is profoundly influenced by the intricate network of hydrogen bonds facilitated by the water molecules of hydration. In the dihydrate form (NaVO₃·2H₂O), these water molecules are not merely occupying space within the crystal but are integral to the structural cohesion, linking the primary components—the sodium ions (Na⁺) and the metavanadate chains ([VO₃]nⁿ⁻)—into a stable three-dimensional architecture.
Phase Transitions and Dehydration Phenomena and their Structural Implications
This compound is susceptible to phase transitions, primarily through dehydration. The loss of water molecules from the crystal lattice induces significant structural rearrangement. The most prominent transition is the conversion of sodium metavanadate dihydrate (NaVO₃·2H₂O) to its anhydrous form, β-sodium metavanadate (β-NaVO₃). researchgate.netresearchgate.net
This dehydration process can occur upon heating or even under ambient conditions in a dry atmosphere. Research has shown that this transformation can proceed without a complete breakdown of the crystal structure. researchgate.net This suggests a topotactic relationship, where the fundamental structural motifs, such as the vanadate chains, are largely preserved, while the removal of water molecules and the associated hydrogen bond network causes a collapse and rearrangement of the lattice into a more compact, anhydrous configuration.
The structural implications of this transition are substantial. The coordination environment of the sodium ions changes, and the infinite chains of vanadate polyhedra shift their relative positions. This results in a change of the crystal system, from the monoclinic structure of the dihydrate to the orthorhombic structure of β-NaVO₃. researchgate.netmindat.org Studies have also indicated the possible existence of an intermediate monohydrate phase (NaVO₃·H₂O), suggesting that the dehydration may occur in a stepwise manner, with each step involving a distinct structural arrangement. researchgate.net The transformation is often irreversible under normal conditions. colab.ws
Crystal Chemistry of Metavanadate Minerals and Synthetic Analogs (e.g., Metamunirite, Munirite)
The chemical and structural principles of synthetic this compound are mirrored in the natural world through the existence of metavanadate minerals. The primary examples are munirite and metamunirite. webmineral.com
Munirite , with a formula often cited as NaVO₃·1.9H₂O or NaVO₃·(2-x)H₂O, is the natural mineral equivalent of synthetic sodium metavanadate dihydrate. mindat.orgcambridge.orgunits.it First identified in locations like Pakistan and South Africa, it occurs as fibrous aggregates with a pearly luster. mindat.orgwebmineral.com Crystallographic studies reveal that munirite is monoclinic, providing a natural benchmark for the synthetic compound's structure. mindat.org
Metamunirite (β-NaVO₃) is the naturally occurring anhydrous sodium metavanadate. researchgate.netwebmineral.com It is often found in vanadium-bearing sandstone formations, sometimes in the same locations as munirite-related minerals. researchgate.netwebmineral.com As its name suggests, metamunirite is understood to be a dehydration product of munirite. researchgate.netresearchgate.netmaterialsproject.orgcolab.ws This relationship is a clear example of geological weathering processes driving the phase transitions discussed previously. Metamunirite crystallizes in the orthorhombic system, and its structure is characterized by zig-zag chains of edge-shared VO₅ square pyramids. researchgate.netresearchgate.net
The study of these minerals alongside their synthetic analogs provides a comprehensive picture of the crystal chemistry of the NaVO₃-H₂O system. The close correspondence between the synthetic and natural phases validates laboratory findings and offers insights into the geochemical processes that govern mineral formation and alteration.
Interactive Data Tables
Table 1: Crystallographic Data for this compound and its Analogs
| Compound/Mineral | Formula | Crystal System | Space Group |
| Munirite | NaVO₃·~2H₂O | Monoclinic | P2₁/a |
| Metamunirite | β-NaVO₃ | Orthorhombic | Pnma |
Table 2: Unit Cell Parameters for Munirite and Metamunirite
| Mineral | a (Å) | b (Å) | c (Å) | β (°) |
| Munirite mindat.org | 16.72(2) | 3.636(3) | 8.015(6) | 111.0(1) |
| Metamunirite researchgate.net | 14.134(7) | 3.648(2) | 5.357(2) | 90 |
Spectroscopic Characterization of Sodium Metavanadate Hydrate and Derived Materials
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of sodium metavanadate hydrate (B1144303). It probes the vibrations of atoms within the molecule, which are sensitive to bond strength, molecular geometry, and crystal structure.
FTIR spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The resulting spectrum provides qualitative information about the functional groups present. For sodium metavanadate and its derivatives, FTIR is particularly useful for identifying the characteristic vibrations of the vanadate (B1173111) polyhedra and the presence of water of hydration.
The identity of sodium metavanadate can be confirmed using FTIR spectroscopy, which shows absorption bands corresponding to V-O bending, V-O-V bridging, and V=O terminal stretching vibrations. mdpi.comnih.gov In vacancy-rich sodium vanadate materials, additional bands related to N-H bonds can be observed if ammonium (B1175870) ions are present in the structure. mdpi.com The analysis of anhydrous sodium metavanadate is typically performed using techniques like KBr wafers or nujol mulls, with spectra showing characteristic patterns. nih.govnist.gov
Table 1: Characteristic FTIR Absorption Bands for Sodium Vanadate Materials
| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference(s) |
| > 2800 | N-H stretching | Ammonium-containing vanadates | |
| 1628.3 | N-H bending | Vacancy-rich sodium vanadate (NaNVO) | mdpi.com |
| 1407.8 | N-H bending | Vacancy-rich sodium vanadate (NaNVO) | mdpi.com |
| ~900-1000 | V=O stretching | General vanadate structures | mdpi.com |
| ~700-850 | V-O-V stretching | Polymeric vanadates | mdpi.com |
| 711 | Vanadium-related vibrations | Ammonium metavanadate | |
| < 600 | V-O bending | General vanadate structures | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is highly sensitive to the symmetric vibrations of non-polar bonds, making it particularly effective for characterizing the V=O and V-O-V bonds in the polyvanadate chains of sodium metavanadate.
Studies on hydrated sodium metavanadate reveal the presence of different phases, such as α- and β-NaVO₃, which can be distinguished by their unique Raman spectra. researchgate.net The spectra are characterized by a family of peaks corresponding to the symmetric and antisymmetric stretching vibrations of the VO₂ units within the metavanadate chains. researchgate.net For instance, the Raman spectrum of hydrated β-NaVO₃ shows prominent bands around 945 cm⁻¹ and 887 cm⁻¹, while α-NaVO₃ exhibits peaks around 952 cm⁻¹ and 917 cm⁻¹. researchgate.net In derived materials, such as those supported on silica (B1680970), Raman spectroscopy can be used to follow the transformation between different vanadate phases under various treatment conditions. dicp.ac.cn
Table 2: Key Raman Peaks for Sodium Metavanadate Phases
| Wavenumber (cm⁻¹) | Assignment | Phase | Reference(s) |
| 952 | ν(VO₂) symmetric/antisymmetric | α-NaVO₃ | researchgate.net |
| 945 | ν(VO₂) symmetric | β-NaVO₃ | researchgate.net |
| 917 | ν(VO₂) antisymmetric | α-NaVO₃ | researchgate.net |
| 887 | ν(VO₂) | β-NaVO₃ | researchgate.net |
| 740 | V-O-V vibrations | β-NaVO₃ | researchgate.net |
| 557 | δ(V-O-V) bending | β-NaVO₃ | researchgate.net |
| 433 | V-O-V vibrations | β-NaVO₃ | researchgate.net |
| 293 | Lattice modes | β-NaVO₃ | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, structure, and dynamics of molecules. For sodium metavanadate hydrate, ⁵¹V and ¹H NMR are particularly insightful.
The ⁵¹V nucleus is highly amenable to NMR studies due to its high natural abundance and sensitivity. researchgate.net ⁵¹V NMR is extensively used to characterize the various vanadate species present in aqueous solutions, as their formation is highly dependent on pH and concentration. researchgate.net In solutions of sodium metavanadate, a variety of monomeric and oligomeric species can exist in equilibrium, including the decavanadate (B1236424) anion (V₁₀O₂₈⁶⁻), which is favored in the pH range of approximately 2-6. researchgate.netresearchgate.net Each of these species gives rise to a distinct signal in the ⁵¹V NMR spectrum, with chemical shifts typically ranging from -300 to -700 ppm. For example, the decavanadate anion shows characteristic peaks at approximately -422, -497, and -513 ppm, corresponding to its different vanadium environments. dicp.ac.cn
In the solid state, magic-angle spinning (MAS) ⁵¹V NMR provides crucial information about the local coordination and geometry of vanadium atoms. researchgate.netrsc.org The technique is sensitive to the crystal phase and can distinguish between different polymorphs and coordination environments. rsc.org For supported vanadate catalysts, solid-state ⁵¹V NMR can identify different surface species, such as isolated monomeric units, polymeric chains, and crystalline phases. researchgate.net The chemical shift anisotropy and quadrupolar coupling constant derived from the spectra are sensitive reporters of the geometric and electronic structure of the vanadium center. nih.gov
Table 3: Representative ⁵¹V NMR Chemical Shifts for Vanadate Species
| Chemical Shift (ppm) | Vanadium Species/Environment | State | Reference(s) |
| -422, -497, -513 | Decavanadate (V₁₀O₂₈⁶⁻) | Aqueous Solution / Solid | dicp.ac.cn |
| ~ -515 | β-NaVO₃ | Solid | |
| ~ -574 | Monovanadate (VO₄³⁻) | Aqueous Solution (alkaline) | researchgate.net |
| ~ -600 | α-NaVO₃ | Solid | |
| ~ -615 | Dispersed Na₁₊ₓV₃O₈ on SiO₂ | Solid | dicp.ac.cn |
This table is interactive and can be sorted by clicking on the column headers.
¹H NMR spectroscopy is the primary method for studying the water of hydration in this compound. It can be used to quantify the amount of water and to understand its dynamics within the crystal lattice. Solid-state ¹H MAS NMR can distinguish between different proton environments, such as structurally bound water molecules (H₂O) and hydroxyl groups (-OH). acs.orgmdpi.com
The technique allows for the direct quantification of hydrogen content in metal hydrides and related materials by integrating the signal intensities. aip.orgbohrium.com In studies of magnesium-based minerals, ¹H NMR has been used to resolve and quantify various hydrated and hydroxylated phases that are not visible by other methods like XRD. acs.org Resonances between +3.0 and +4.8 ppm are typically assigned to H₂O hydration environments, while signals from hydroxyl groups appear at different chemical shifts, often between -0.3 and +0.8 ppm. acs.orgmdpi.com In the context of derived materials for battery applications, ex-situ ¹H NMR has been employed to track the insertion and extraction of protons in the vanadate structure during electrochemical cycling. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for determining the oxidation states of vanadium on the surface of sodium metavanadate and its derivatives. osti.gov
The high-resolution XPS spectrum of the V 2p region is used to distinguish between different vanadium oxidation states. The V 2p signal is split into two peaks, V 2p₃/₂ and V 2p₁/₂, due to spin-orbit coupling. For NaV₆O₁₅, peaks for V⁵⁺ and V⁴⁺ are observed at binding energies around 517.5 eV and 516.5 eV, respectively, for the V 2p₃/₂ orbital. researchgate.net This allows for the quantification of the V⁴⁺/V⁵⁺ ratio in various sodium vanadium oxide compounds. mdpi.com In electrochemical studies, XPS is used to monitor the reduction of V⁵⁺ to lower oxidation states (V⁴⁺, V³⁺) during discharge and its subsequent re-oxidation during the charging process, confirming the role of vanadium redox activity in energy storage. nih.govosti.gov XPS also provides information on other elements present, with the Na 1s peak typically appearing around 1071 eV and the O 1s peak around 530 eV. researchgate.net
Table 4: Typical XPS Binding Energies for Elements in Sodium Vanadate Materials
| Element | Orbital | Binding Energy (eV) | Assigned Oxidation State | Reference(s) |
| Vanadium | V 2p₃/₂ | ~517.5 - 517.9 | V⁵⁺ | osti.govresearchgate.net |
| Vanadium | V 2p₃/₂ | ~516.5 - 517.3 | V⁴⁺ | osti.govresearchgate.net |
| Sodium | Na 1s | ~1071 | Na⁺ | researchgate.net |
| Oxygen | O 1s | ~530 | O²⁻ (lattice) | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Synchrotron-Based X-ray Absorption Spectroscopy (e.g., EXAFS) and Large-Angle X-ray Scattering (LAXS)
Synchrotron-based X-ray techniques are powerful, non-destructive tools for elucidating the local atomic structure and coordination environment of elements within materials, both in crystalline and amorphous states. nih.govansto.gov.au For this compound and its derivatives, X-ray Absorption Spectroscopy (XAS) and Large-Angle X-ray Scattering (LAXS) provide critical insights into the vanadium-oxygen coordination, the effects of hydration, and the structural transformations that occur in solution or when supported on other materials. nih.govresearchgate.net
Research on vanadate species in aqueous solutions using these techniques reveals the complex nature of their coordination chemistry. In aqueous solutions, the dioxovanadium(V) ion, which can be formed from metavanadates, exhibits a distorted octahedral configuration. nih.govmostwiedzy.pl LAXS and EXAFS studies have shown that the vanadium atom is coordinated to two oxygen atoms with short V=O (oxo) double bonds and to four water molecules with longer V-OH₂ single bonds. nih.govmostwiedzy.pl The oxo groups are typically in a cis position to each other. nih.gov
A key finding from EXAFS analysis on hydrated vanadium oxide species is the change in the vanadium coordination sphere upon hydration. Studies on silica-supported vanadia, for instance, show that dehydration leads to a four-coordinate vanadium species. researchgate.net Upon exposure to water, the coordination number can increase to five, and a V...V contribution may be detected, indicating the formation of polymeric species. researchgate.net This transformation is critical in understanding the behavior of vanadate-based materials in aqueous environments or under catalytic conditions where water is present.
When sodium metavanadate is used to prepare supported catalysts, EXAFS is instrumental in identifying the structure of the resulting surface species. For example, in studies of vanadate adsorbed on iron oxides like ferrihydrite, EXAFS data has shown that the vanadate(V) tetrahedron binds to the surface primarily as a bidentate complex, sharing an edge with the iron octahedra, with a characteristic V···Fe distance of approximately 2.8 Å. slu.se
The table below summarizes typical structural parameters for hydrated vanadium species as determined by EXAFS and LAXS, illustrating the precision of these techniques in defining the local environment of vanadium.
| Interaction | Coordination Number (N) | Distance (Å) | Reference |
| Hydrated Dioxovanadium(V) Ion | |||
| V=O (oxo) | 2 | ~1.6 | nih.govmostwiedzy.pl |
| V-O (trans to oxo) | 2 | ~2.2 | nih.govmostwiedzy.pl |
| V-O (cis to oxo) | 2 | ~2.02 | nih.govmostwiedzy.pl |
| Vanadate on Ferrihydrite | |||
| V···Fe | Not specified | ~2.8 | slu.se |
This table is interactive. Users can sort and filter the data as needed.
Thermogravimetric Analysis (TGA) for Quantifying Hydration and Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly effective for determining the water content (hydration) of materials like this compound and for assessing their thermal stability. nih.govresearchgate.net
When a hydrated sample is heated, it undergoes a series of mass loss events corresponding to the removal of different types of water molecules (physisorbed, chemisorbed, or lattice water) and, at higher temperatures, to decomposition. researchgate.netresearchgate.net For this compound, the initial weight loss observed at relatively low temperatures is attributed to the evaporation of water of hydration.
In one study analyzing a polyaniline-modified sodium vanadate hydrate, a weight loss was observed in the temperature range of 40-140°C, which was ascribed to the evaporation of water from the layers of the material. researchgate.net The amount of water loss can be precisely quantified from the TGA curve. For instance, TGA has been used to determine the water content of commercial sodium metavanadate, with one analysis finding a water content of 0.25% by weight. nih.gov Similarly, in organic/inorganic hybrid materials prepared using sodium metavanadate, TGA is employed to differentiate between the loss of water and the decomposition of the organic component, allowing for the determination of the material's final empirical formula. tesisenred.net
The thermal stability of the anhydrous material can also be evaluated. After the initial loss of water, the TGA curve may show a plateau, indicating a temperature range where the anhydrous sodium metavanadate is stable. Further weight loss at much higher temperatures would signify decomposition. For example, research on related vanadate compounds shows that after the loss of hydration water, subsequent weight loss events in the range of 190°C to over 390°C can be attributed to further structural changes or decomposition. researchgate.net
The data below, derived from findings for hydrated vanadate materials, illustrates the typical information obtained from a TGA experiment.
| Material | Temperature Range (°C) | Weight Loss (%) | Attributed To | Reference |
| HNaV₆O₁₆·4H₂O | 40 - 140 | ~8.9 | Evaporation of layered water | researchgate.net |
| PANI-modified HNaV₆O₁₆·4H₂O | 40 - 190 | 4.7 | Evaporation of layered water | researchgate.net |
| PANI-modified HNaV₆O₁₆·4H₂O | 190 - 390 | 11.5 | Decomposition | researchgate.net |
| Sodium Metavanadate (Lot 8579K) | Not specified | 0.25 | Water content | nih.gov |
This table is interactive. Users can sort and filter the data as needed.
Aqueous Solution Chemistry and Speciation Dynamics of Sodium Metavanadate
pH-Dependent Equilibria and Polyvanadate Formation
The vanadate (B1173111) species present in an aqueous solution is highly dependent on both the pH and the total vanadium concentration. nih.govwjgnet.com At low concentrations, monomeric forms predominate, but as the concentration increases, these monomers oligomerize to form a range of polyvanadate anions. nih.gov
In aqueous solutions, sodium metavanadate dissolves to form various oxovanadate species. The specific species present are in dynamic equilibrium and their formation and interconversion are rapid. nih.gov At very low concentrations and alkaline pH, the dominant species is the tetrahedral monomeric orthovanadate ion (VO₄³⁻). As the pH is lowered, this species undergoes protonation to form HVO₄²⁻ and H₂VO₄⁻.
With increasing vanadate concentration, condensation reactions occur. Above a concentration of approximately 0.2 mM, dimeric forms (V₂O₇⁴⁻) become significant. nih.gov Further increases in concentration and adjustments in pH lead to the formation of higher cyclic and linear oligomers, including the cyclic tetramer (V₄O₁₂⁴⁻) and pentamer (V₅O₁₅⁵⁻). nih.govwjgnet.com The interconversion between these species is a facile process, often influenced by the catalytic properties of the local environment. nih.gov For instance, at neutral pH, decavanadate (B1236424) can be stable for days, but at a more alkaline pH, it will readily convert back to smaller oxovanadates like the monomer, dimer, or tetramer. researchgate.net
The following table summarizes the key vanadate species in equilibrium in aqueous solution.
| Species Name | Formula | Common Abbreviation |
| Monomeric vanadate (Orthovanadate) | HₙVO₄⁽³⁻ⁿ⁾⁻ | V₁ |
| Dimeric vanadate (Pyrovanadate) | V₂O₇⁴⁻ | V₂ |
| Tetrameric vanadate | V₄O₁₂⁴⁻ | V₄ |
| Pentameric vanadate | V₅O₁₅⁵⁻ | V₅ |
This table is generated based on information from multiple sources. nih.govwjgnet.com
The acidification of an aqueous vanadate solution is a well-established method for the formation of the decavanadate anion ([V₁₀O₂₈]⁶⁻) and its protonated forms ([HₙV₁₀O₂₈]⁽⁶⁻ⁿ⁾⁻). researchgate.net Decavanadate is the predominant polyoxovanadate species in the acidic pH range. nii.ac.jp The instantaneous appearance of a yellow-orange color upon acidification indicates the formation of decavanadate. nih.gov
The formation of these complex polyoxovanadates occurs through a series of condensation and recombination reactions starting from mononuclear precursors like metavanadate. nii.ac.jp One proposed pathway suggests that a pentavanadate cluster ([V₅O₁₄]³⁻) acts as a key intermediate in the formation of decavanadate. acs.org Besides decavanadate, other complex polyoxovanadates, such as dodecavanadates, can be synthesized. nii.ac.jpscispace.com These synthetic routes can be complex and may involve:
Coordination of metavanadate species to transition metal cations. nii.ac.jp
Oxidation of reduced polyoxovanadates. nii.ac.jp
Template-directed synthesis, where an anion like chloride can be incorporated into the polyoxovanadate structure. nii.ac.jpscispace.com
Ionic Interactions and Complexation with Co-existing Cations and Anions
The polyoxovanadate anions in solution readily interact with co-existing cations and other species. These interactions are not merely simple charge-balancing but can significantly influence the structure and stability of the resulting compounds. Coulombic forces are the primary driver for the arrangement of cations and anions in the resulting supramolecular structures. rsc.org
The nature of the cation can have a discernible, albeit minor, effect on certain physical properties. In a study of vanadium-containing ionic liquids, the type of cation (ammonium, imidazolium, or phosphonium) had a small influence on the onset temperature of polymerization reactions. nih.gov
Kinetic and Thermodynamic Aspects of Vanadate Condensation and Hydrolysis Reactions
The formation and breakdown of polyvanadates are governed by the kinetics and thermodynamics of condensation and hydrolysis reactions. The hydrolysis of vanadium aqua species is a key step, with one of the underlying mechanisms for the precipitation of metal oxides involving the deprotonation of water molecules in the first coordination shell, followed by polymerization through the formation of bridging oxygen or hydroxyl groups. aip.org
The condensation reactions between aqueous vanadium ions can lead to the formation of dimers and other polymers. github.io These reactions are often catalyzed by acids or bases. unm.edu For example, the protonation of the vanadate dianion (HVO₄²⁻) to the monoanion (H₂VO₄⁻) is a critical equilibrium, and its enthalpy and entropy have been determined to be very similar to those for analogous reactions with phosphate (B84403) and arsenate. datapdf.com
A kinetic and thermodynamic study on the adsorption of vanadium by glutamic acid revealed that the process was non-spontaneous and exothermic. nih.gov The pseudo-second-order model was found to best describe the adsorption kinetics. nih.gov While this study focuses on adsorption, it provides insight into the types of kinetic and thermodynamic analyses that can be applied to vanadate systems. Theoretical studies combining molecular dynamics with Marcus electron transfer theory have been used to examine the energetics of condensation reactions between aqueous vanadium ions, highlighting the complexity of coupled electron and proton transfer processes that can lead to various mixed-valence vanadium structures. github.io
Gas-Phase Analysis of Vanadate Anions via Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the analysis of vanadate species, allowing for the transfer of charged ions from solution into the gas phase for detailed study. rsc.orgmdpi.com This method has been successfully employed to generate and characterize a wide array of singly and multiply charged polyoxovanadate anions. nih.govacs.orgosti.gov
By electrospraying solutions of vanadate, researchers can generate gas-phase ions corresponding to the various species present in the solution, such as trimeric vanadate species. mdpi.com High-resolution mass spectrometry enables the unambiguous assignment of the elemental composition of the detected cluster ions. nih.govacs.org
Further structural information can be obtained using tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID). In CID experiments, mass-selected ions are fragmented by collision with an inert gas, and the resulting fragment ions provide insights into the structure and stability of the parent ion. nih.govacs.org These experiments have been used to systematically study the gas-phase fragmentation pathways of polyoxovanadate cluster anions. nih.govacs.org Interestingly, cluster anions generated through low-energy CID often show simpler fragmentation patterns compared to those originating directly from the solution, suggesting the formation of more stable gas-phase structures. nih.govacs.org
However, the ESI process itself can introduce artifacts. For example, partial reduction of V(V) to V(IV) can occur in the ESI interface, and additional protonation can give rise to metastable molecular ions that readily lose water in the gas phase. rsc.org Therefore, careful interpretation of ESI-MS data is crucial to distinguish between species genuinely present in the bulk solution and those that are artifacts of the analysis method. rsc.org
Catalytic Applications of Sodium Metavanadate Hydrate and Vanadium Based Materials
Heterogeneous Catalysis Research
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Vanadium-based catalysts, often supported on various materials, are workhorses in this field.
Supported vanadia (vanadium oxide) catalysts are extensively studied for oxidative dehydrogenation (ODH) reactions, a class of reactions that are crucial for the production of alkenes, which are key building blocks for polymers and other chemicals. The ODH of light alkanes, such as propane (B168953), is an economically attractive alternative to traditional steam cracking and non-oxidative dehydrogenation processes. mpg.demdpi.com
The catalytic performance of supported vanadia catalysts is highly dependent on the nature of the support material, which can influence the structure and reducibility of the vanadium species. mdpi.comresearchgate.net Supports like alumina, titania, zirconia, and silica (B1680970) have been investigated. mpg.deresearchgate.net For instance, in the ODH of propane, V2O5/TiO2 catalysts have shown high activity, while V2O5/Al2O3 catalysts have demonstrated high selectivity towards propylene. mdpi.comresearchgate.net The dispersion of vanadium oxide species on the support is a critical factor, with highly dispersed species generally leading to better catalytic performance. mpg.de
Research has shown that the addition of alkali metals, including sodium, can significantly impact the catalytic properties of supported vanadia catalysts in ODH reactions. researchgate.netrsc.orgacs.org
Sodium metavanadate can be utilized both as a precursor to synthesize the active vanadium oxide species and as a promoter to enhance the performance of the final catalyst. rsc.orgleapchem.comvanmotech.com
As a precursor, sodium metavanadate provides a source of vanadium for the preparation of supported vanadium oxide catalysts. leapchem.comvanmotech.comsigmaaldrich.com For example, it can be used to prepare V2O5-coated carbon nanotubes. vanmotech.comsigmaaldrich.com The synthesis method and the choice of precursor can influence the final properties of the catalyst.
As a promoter, sodium can influence the dispersion of vanadia on the support and modify the catalyst's acidic and redox properties. rsc.orgacs.orgmpg.de For instance, promoting silica-supported vanadyl species with sodium metavanadate has been shown to enhance the specific rate of propene formation in the oxidative dehydrogenation of propane. rsc.orgrsc.org Studies have indicated that the β-polymorph of sodium metavanadate (β-NaVO3) as a promoter leads to a more significant increase in the specific rate of propene formation compared to the α-polymorph (α-NaVO3). rsc.orgrsc.org This has been attributed to a higher dispersion of vanadium sites on the silica support. rsc.orgrsc.org
The table below summarizes the effect of sodium metavanadate promotion on the oxidative dehydrogenation of propane on a silica-supported vanadyl catalyst.
| Catalyst | Promoter | Propane Conversion (%) | Propene Selectivity (%) | Specific Rate of Propene Formation (Increase) |
| [VO4]/SiO2 | None | 5.8 (at 74% selectivity) | 74 | - |
| α-NaVO3/[VO4]/SiO2 | α-NaVO3 | 5.8 | 64 | 30% |
| β-NaVO3/[VO4]/SiO2 | β-NaVO3 | 8.2 | 59 | 125% |
Photocatalytic Degradation of Organic Pollutants
Vanadium-based materials, particularly vanadium pentoxide (V2O5), have garnered attention for their potential in the photocatalytic degradation of organic pollutants in water. nih.govrsc.org This technology utilizes semiconductor materials to convert solar energy into chemical energy to break down harmful organic compounds into less toxic substances like carbon dioxide and water. nih.govnu.ac.th
V2O5 is a promising photocatalyst due to its narrow band gap, which allows it to absorb a wide range of visible light, and its high oxidation state (V5+), which contributes to its catalytic activity. nih.gov However, a significant challenge with V2O5 is the rapid recombination of photogenerated electrons and holes, which reduces its photocatalytic efficiency. nih.govrsc.org
To enhance the photocatalytic performance of V2O5, various strategies are being explored, including doping with metal or non-metal ions and combining it with other semiconductors. nih.govrsc.org Vanadium-doped materials, such as V-doped SrTiO3 nanocubes, have also shown excellent photocatalytic activity for the degradation of dyes like methylene (B1212753) blue. bohrium.com
Silver metavanadate (AgVO3) is another vanadium compound that is considered a promising candidate for the photocatalytic degradation of organic pollutants and microbial inactivation due to its suitable band gap and good crystallization. tandfonline.com
Precursor Chemistry for the Synthesis of Heteropoly Anions and Exotic Metalates
Sodium metavanadate serves as a crucial precursor in the synthesis of complex inorganic structures like heteropoly anions and exotic metalates. atamanchemicals.comwikipedia.org These large, polyatomic ions have diverse applications, including in catalysis.
At a low pH, sodium metavanadate can convert to sodium decavanadate (B1236424). atamanchemicals.comwikipedia.org More significantly, it is a starting material for the synthesis of exotic metalates such as:
[γ-PV2W10O40]5- atamanchemicals.comwikipedia.org
[α-PVW11O40]4- atamanchemicals.comwikipedia.org
[β-PV2W10O40]5- atamanchemicals.comwikipedia.org
The ability of sodium metavanadate to form these complex structures highlights its versatility in inorganic synthesis and its importance in creating novel materials with potential catalytic properties.
Elucidation of Catalytic Reaction Mechanisms and Active Site Identification
Understanding the reaction mechanism and identifying the active sites are fundamental to developing more efficient catalysts. For vanadium-based catalysts, this involves characterizing the structure of the vanadium species on the catalyst surface and how they interact with reactants.
In the oxidative dehydrogenation of propane over supported vanadia catalysts, it is generally accepted that vanadium is the key element for propane activation. mpg.de The active sites are believed to be isolated, surface-grafted vanadium oxo species at low vanadium loadings. rsc.org Spectroscopic techniques such as Raman spectroscopy, X-ray absorption near edge structure (XANES), and solid-state NMR are crucial for characterizing these active sites. rsc.orgrsc.orgmdpi.com
For instance, in the direct hydroxylation of benzene (B151609) to phenol (B47542) using sodium metavanadate as a catalyst, in-situ 51V-NMR studies have shown that the vanadium species exists as VO2+ before the reaction. researchgate.net In the presence of hydrogen peroxide, these species are thought to transform into peroxovanadate species, which are the active oxidizing agents. researchgate.net
The study of model compounds and the use of in-situ and operando spectroscopic techniques are essential for gaining molecular-level insights into the catalytic process. researchgate.net This knowledge is critical for the rational design of improved catalysts. In the context of enzyme catalysis, vanadate (B1173111) has been used as a transition-state analog to study phosphoryl-transfer reactions, providing insights into the structure of the active site. nih.gov
Applications in Advanced Energy Storage Technologies
Cathode Materials for Sodium-Ion Batteries (SIBs)
Vanadium-based compounds are considered among the most promising cathode candidates for sodium-ion batteries (SIBs) due to their cost-effectiveness, high voltage output, and rich structural chemistry. nih.gov Layered vanadium oxides, in particular, can undergo multi-electron reactions, enabling high sodium storage capacity. cambridge.org
The synthesis method plays a crucial role in determining the morphology, crystal structure, and ultimately the electrochemical performance of sodium vanadate-based cathode materials.
A common and effective approach is the hydrothermal method . This technique has been successfully employed to synthesize various one-dimensional (1D) and layered sodium vanadate (B1173111) architectures. For instance, NaV₈O₂₀ nanobelts have been prepared via a hydrothermal route using V₂O₅ powder and a Na₂SO₄ aqueous solution. rsc.org In this process, V₂O₅ is dispersed in water, which promotes the formation of various vanadium ionic species. The subsequent addition of a sodium source and hydrothermal treatment leads to the crystallization of hydrated sodium vanadate complexes, which then form the final nanostructure upon drying. rsc.org Similarly, rod-shaped structures of NaV₆O₁₅ and Na₂V₆O₁₆·1.66H₂O have been obtained through a simple hydrothermal process by adjusting the pH of the precursor solution. researchgate.net
Solid-state reactions offer another viable synthesis pathway. NaV₃O₈, an attractive cathode material, can be synthesized by the high-temperature reaction between precursors like ammonium (B1175870) metavanadate (NH₄VO₃) and sodium carbonate (Na₂CO₃). nih.gov The synthesis temperature is a critical parameter, influencing the grain size of the final product; for example, sintering a mixture of Na₂CO₃ and V₂O₅ at lower temperatures (e.g., 400 °C) can yield smaller particles, which is beneficial for fast intercalation and deintercalation of sodium ions. nih.gov
The self-template approach , transforming metal-organic frameworks (MOFs) into porous metal oxides, is a novel strategy to create desirable structures. Porous, shuttle-like vanadium oxides such as V₂O₃/C have been prepared by calcining a MIL-88B(V) precursor, resulting in a layered structure with excellent electrochemical properties for SIBs. sciopen.com
The electrochemical performance of sodium vanadate-based cathodes is highly dependent on their specific composition and structure.
Layered sodium vanadium oxides exhibit promising performance metrics. For example, NaV₆O₁₅ microflowers delivered a high capacity of 126 mAh g⁻¹ at a current density of 100 mA g⁻¹ and demonstrated remarkable cycling stability with 87% capacity retention after 2000 cycles at a high rate of 5 A g⁻¹. nih.gov Another compound, NaV₈O₂₀ nanobelts, showed a discharge capacity of 110 mAh g⁻¹ at 10 mA g⁻¹, retaining about 52% of this capacity after 100 cycles. rsc.org The performance of these materials is often enhanced by creating composites with conductive materials like reduced graphene oxide (rGO). NVO-rGO composites have been noted for their ultralong cycling lifespan. researchgate.net
Doping is another strategy to improve performance. Ca-doped NaV₆O₁₅ films showed a significantly higher discharge capacity of 237.476 mC cm⁻² (equivalent to mAh m⁻²) at a 1C rate compared to 96.719 mC cm⁻² for pure NaV₆O₁₅ films. bohrium.com The doped films also exhibited excellent cyclic stability, with 84.72% capacity retention after 100 cycles, attributed to the structural stabilization provided by the strongly electronegative Ca²⁺ ions. bohrium.com Similarly, Ca/F co-doping in Na₂CaV₂O₆F (CVF) resulted in a high reversible capacity of 220 mAh g⁻¹ at 10 mA g⁻¹ and maintained a capacity of 138 mAh g⁻¹ at 200 mA g⁻¹. researchgate.net
Below is an interactive data table summarizing the electrochemical performance of various sodium vanadate-based cathode materials.
The electrolyte system, including the solvent, salt, and additives, significantly impacts the performance of SIBs with vanadate-based cathodes. The formation of a stable solid electrolyte interphase (SEI) is crucial for long-term cycling.
The composition of the electrolyte solvent mixture plays a key role. For instance, using ternary electrolyte compositions such as ethylene (B1197577) carbonate/propylene carbonate/dimethyl ether (EC/PC/DME) or ethylene carbonate/diethyl carbonate/dimethyl ether (EC/DEC/DME) with 1.0 M sodium perchlorate (B79767) (NaClO₄) as the salt has been shown to provide high specific capacity and cycling stability for cathodes like Na₃(VOPO₄)₂F. nih.gov
Electrode Materials for Supercapacitors
Sodium vanadate hydrates also show great potential as electrode materials for supercapacitors, which are energy storage devices known for high power density and long cycle life. nih.gov Their performance in supercapacitors is attributed to fast faradaic reactions at the electrode/electrolyte interface, a phenomenon known as pseudocapacitance.
Hydrothermally synthesized 1D and layered NaV₈O₂₀ nanobelts have demonstrated outstanding electrochemical characteristics for supercapacitor applications. These materials exhibited a high specific capacitance of 676 F g⁻¹, an energy density of 45 Wh kg⁻¹, and a power density of 5224 W kg⁻¹. rsc.org Another study on 1D layered sodium vanadate nanobelts reported excellent cycling stability, with 90.21% capacitance retention after 5000 cycles. acs.org
The composition of the electrode can be tailored to boost performance. Sodium vanadate (Na₀.₇₆V₆O₁₅) nanocables coated with poly(3,4-ethylenedioxythiophene) (PEDOT) have been specifically designed for supercapacitors. nih.govacs.org Studies on these composite materials revealed that the nature of the cation in the aqueous electrolyte (e.g., Na⁺, Zn²⁺, Al³⁺) is critical. Na⁺ ions, having a smaller radius, diffuse more quickly within the electrode structure compared to larger hydrated ions like Zn²⁺-H₂O and Al³⁺-H₂O, leading to better charge storage capability and stability when a sodium-based electrolyte is used. nih.govacs.org
Furthermore, vanadium(IV) oxyhydroxide (VO(OH)₂), which can be synthesized from sodium metavanadate solutions, has been investigated as a supercapacitor electrode material, showing a specific capacitance of 198 F g⁻¹. rawdatalibrary.netresearchgate.net
Role in Vanadium Redox Flow Battery (VRFB) Electrolyte Preparation and Modification
The electrolyte is a critical and costly component of the Vanadium Redox Flow Battery (VRFB), a promising technology for large-scale energy storage. researchgate.netfbicrc.com.au Sodium metavanadate can play a role in more sustainable and cost-effective electrolyte production.
Traditionally, V₂O₅ is the starting material for preparing the vanadium electrolyte, but this involves complex and environmentally impactful processes. rawdatalibrary.net A more direct route involves using sodium metavanadate solution. Research has demonstrated the direct recovery of vanadium(IV) oxyhydroxide (VO(OH)₂) from a sodium metavanadate solution via a reduction-precipitation process. rawdatalibrary.net This recovered VO(OH)₂ can then be used to prepare the V(IV) electrolyte for a VRFB, representing a simpler and more cost-effective pathway. rawdatalibrary.net A battery using an electrolyte prepared this way has shown high voltage efficiency (~90.15%) and energy efficiency (~86.79%). rawdatalibrary.net
Furthermore, additives are crucial for improving the thermal stability of the vanadium electrolyte, which limits the operating temperature of VRFBs. mdpi.com While not a direct application of sodium metavanadate hydrate (B1144303) itself, various sodium salts are investigated as additives. For example, sodium pyrophosphate tetrabasic has been studied as an inorganic additive for the positive electrolyte to enhance stability. fbicrc.com.aumdpi.com
Environmental Chemistry and Geochemical Behavior of Sodium Metavanadate and Vanadium Species
Chemical Speciation of Vanadium in Aquatic and Soil Environments
The chemical form, or speciation, of vanadium is a critical determinant of its mobility, bioavailability, and toxicity in the environment. Vanadium can exist in several oxidation states, from -1 to +5, but the most common in environmental systems are +3, +4, and +5. cdc.govtaylorfrancis.com
In aquatic environments , the speciation of vanadium is primarily controlled by pH and redox potential (Eh). core.ac.ukmdpi.com In well-oxidized waters, the pentavalent form, V(V), is predominant, existing as vanadate (B1173111) oxyanions such as H₂VO₄⁻ and HVO₄²⁻. mdpi.comekb.egwaterquality.gov.auresearchgate.net Under more acidic and reducing conditions, the tetravalent form, V(IV), as the vanadyl cation (VO²⁺), becomes more prevalent. ekb.egresearchgate.netnih.gov While thermodynamic calculations predict V(V) as the dominant species in most oxic marine environments, the presence of V(IV) has been reported, likely due to the formation of stable complexes with organic or inorganic ligands. mdpi.comresearchgate.net The speciation in estuarine waters can exhibit seasonal variations influenced by temperature, redox conditions, and biological activity. researchgate.net
In soil environments , vanadium speciation is influenced by a combination of factors including soil pH, organic matter content, the presence of iron and manganese oxides, and clay minerals. mdpi.comslu.se The dominant forms are typically V(IV) and V(V). nih.gov Under aerobic conditions, V(V) species are more common, while V(IV) is more frequent in reducing environments. nih.gov Studies have shown that a significant portion of vanadium in soil exists in a residual, less mobile form, bound within the mineral matrix. ekb.eggeologyscience.ru The more mobile and bioavailable fractions are generally those that are water-soluble or bound to organic matter and oxides. geologyscience.runih.gov For instance, research on highly weathered tropical soils revealed that the most labile fractions, considered weakly and strongly adsorbed V(V), constituted only about 2% of the total soil vanadium. nih.govacs.org The pH of the soil is a key factor influencing the valence state of vanadium; under certain agricultural practices that alter soil conditions, the less toxic V(IV) can be oxidized to the more toxic V(V), increasing its bioavailability. tandfonline.com
Table 1: Predominant Vanadium Species in Different Environments
| Environment | Predominant Vanadium Species | Controlling Factors |
|---|---|---|
| Aquatic (Oxic) | V(V) as vanadate oxyanions (H₂VO₄⁻, HVO₄²⁻) | pH, Redox Potential (Eh) |
| Aquatic (Reducing) | V(IV) as vanadyl cation (VO²⁺) | pH, Redox Potential (Eh) |
| Soil (Aerobic) | V(V) species | Soil pH, Organic Matter, Oxides |
| Soil (Reducing) | V(IV) species | Soil pH, Organic Matter, Oxides |
Environmental Transport, Distribution, and Transformation Pathways
The transport and distribution of vanadium in the environment are intrinsically linked to its speciation. The more soluble V(V) species exhibit higher mobility, facilitating their transport through water and soil. acs.orgkorea.ac.krnih.gov Natural processes like weathering of rocks and soil erosion contribute to the release of vanadium into water and soils, often involving the conversion of the less soluble trivalent form to the more soluble pentavalent form. cdc.gov
Atmospheric deposition is a significant pathway for the distribution of vanadium, largely stemming from the combustion of fossil fuels, particularly residual fuel oils. cdc.gov These emissions release vanadium into the atmosphere, which can then be transported over long distances before being deposited onto land and water surfaces. cdc.gov
Once in the soil, the mobility of vanadium is governed by its interactions with soil components. The more soluble forms can leach into groundwater, while less soluble forms tend to be retained in the soil profile. taylorfrancis.com The transformation between different vanadium species is a key process affecting its fate. For example, under anoxic conditions, the mobile V(V) can be reduced to the less soluble V(IV), decreasing its mobility. taylorfrancis.comnih.gov This reduction can be mediated by inorganic substances like hydrogen sulfide (B99878) and organic matter, as well as by certain microorganisms. taylorfrancis.comnih.gov Conversely, changes in environmental conditions, such as increased aeration, can lead to the oxidation of V(IV) to the more mobile V(V). tandfonline.com
Interaction with Soil Constituents and Vanadium Fixation Mechanisms
Vanadium interacts with various soil components, which plays a crucial role in its fixation and mobility. These interactions include adsorption, precipitation, and incorporation into mineral structures.
Iron and manganese (hydr)oxides are major scavengers of vanadium in soils. slu.se Vanadate (V(V)) can be strongly adsorbed onto the surfaces of these oxides. slu.se The presence of other anions, such as phosphate (B84403), can compete with vanadate for adsorption sites, potentially increasing vanadium's mobility. slu.se
Clay minerals , such as kaolinite (B1170537), can also effectively sequester vanadium through both adsorption and structural incorporation. nih.govacs.org Studies have shown that V(IV) can be incorporated into the structure of kaolinite. nih.govacs.org
Soil organic matter has a dual role in vanadium's fate. Dissolved organic matter can form complexes with vanadium, potentially enhancing its mobility. slu.se On the other hand, solid-phase organic matter can adsorb vanadium, contributing to its fixation. ekb.eggeologyscience.ru The vanadyl cation (VO²⁺) can be strongly adsorbed on soil particles and form complexes with humic acids. mdpi.com
Table 2: Vanadium Content in Different Soil Types and Land Uses
| Soil Type/Land Use | Total Vanadium Content (mg/kg) | Bio-available Vanadium Content (mg/kg) | Reference |
|---|---|---|---|
| Smelting Area | 208.1 - 938.4 | 41.7 - 132.1 | nih.gov |
| Mining Area | 111.6 - 591.2 | 18.8 - 83.6 | nih.gov |
| Urban Park | 94.0 - 183.6 | 9.9 - 25.2 | nih.gov |
| Agricultural Area | 71.7 - 227.2 | 9.8 - 26.4 | nih.gov |
| Red Soil | up to 264.9 | Not specified | tandfonline.com |
| Cinnamon Soil | Lower than red soil | Not specified | tandfonline.com |
| Chernozem Soil | Lower than cinnamon soil | Not specified | tandfonline.com |
Development of Vanadium-Based Conversion Coatings for Corrosion Protection
Vanadium-based conversion coatings (VCCs) have emerged as a promising and environmentally friendly alternative to traditional chromate (B82759) conversion coatings for the corrosion protection of various metals, including steel and aluminum and magnesium alloys. frontiersin.orgtandfonline.combohrium.com The protective properties of VCCs are attributed to the formation of a layer of vanadium oxides and/or hydroxides on the metal surface. tandfonline.comresearchgate.net
The formation of these coatings typically involves immersing the metal substrate in a solution containing vanadate or other vanadium compounds. tandfonline.comresearchgate.net The resulting coating is often amorphous and composed of closely packed particles. tandfonline.com The composition of the coating can include various vanadium oxides such as V₂O₅ and VO₂, as well as their hydrated forms. frontiersin.orgresearchgate.net
A key advantage of vanadium-based coatings is their potential for self-healing. frontiersin.org This property is linked to the presence of soluble vanadium species within the coating that can be released to inhibit corrosion at damaged sites. frontiersin.org The effectiveness of the corrosion protection depends on various factors, including the concentration of the vanadium solution, pH, temperature, and immersion time. tandfonline.combohrium.com Research has shown that VCCs can provide significant corrosion resistance in aggressive environments, such as those containing chlorides and sulfates. tandfonline.com For example, a vanadium and tannic acid-based composite conversion coating on 6063 aluminum alloy demonstrated enhanced corrosion resistance and self-healing capabilities. frontiersin.org Similarly, VCCs have been successfully applied to electrogalvanized steel and magnesium alloys, showing improved corrosion protection. bohrium.comresearchgate.netbohrium.com
Theoretical and Computational Studies on Sodium Metavanadate Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing the bonding characteristics of sodium metavanadate hydrate (B1144303). DFT calculations provide a quantum mechanical description of the electronic density, from which properties like bond lengths, bond angles, electronic energies, and the nature of chemical bonds can be derived.
Studies on vanadate-containing compounds have utilized DFT to elucidate their structural and electronic properties. mdpi.com For instance, calculations on related vanadate (B1173111) complexes, using functionals like the Austin–Frisch–Petersson functional with dispersion (APFD), have successfully determined molecular structures and analyzed non-covalent interactions. mdpi.com In the context of sodium metavanadate (the anhydrous form, NaVO₃), DFT calculations available through the Materials Project show V⁵⁺ bonded to four O²⁻ atoms, forming VO₄ tetrahedra. materialsproject.org These tetrahedra share corners to create the characteristic chain structure of metavanadates. The V-O bond distances in these tetrahedra are calculated to be in the range of 1.65 to 1.81 Å. materialsproject.org
DFT has also been proven effective for describing the lattice parameters and band gaps of metal vanadates without the need for more complex corrections like the local Coulomb interaction (U), which is often required for systems with strongly correlated electrons. hep.com.cn This suggests that standard DFT methods can accurately model the fundamental electronic properties of the vanadate framework. Further investigations combining DFT with X-ray absorption spectroscopy have been used to map the electronic structure and band positioning of various alkali vanadate phosphates, revealing details about the surface and bulk electronic states. qut.edu.au
Analysis of the bonding within the metavanadate chain reveals a combination of covalent and ionic characteristics. The V-O bonds within the [VO₃]⁻ units are highly covalent, while the interaction between the Na⁺ cations and the anionic chains is predominantly ionic. DFT calculations can quantify the electron density distribution, confirming the charge separation between the sodium ions and the polyanionic vanadate chains.
Table 1: Selected DFT-Calculated Properties of Anhydrous Sodium Metavanadate (NaVO₃) (Note: Data for the hydrated form is less prevalent in computational databases; this data for the closely related anhydrous form provides insight into the core vanadate structure.)
| Property | Value | Source |
| Crystal System | Monoclinic | materialsproject.org |
| Space Group | C2/c | materialsproject.org |
| V-O Bond Distance Range | 1.65 - 1.81 Å | materialsproject.org |
| Na-O Bond Distance Range | 2.30 - 2.60 Å | materialsproject.org |
| Coordination of V⁵⁺ | 4 (forms VO₄ tetrahedra) | materialsproject.org |
| Coordination of Na⁺ | 6 (forms NaO₆ octahedra) | materialsproject.org |
Molecular Dynamics (MD) Simulations for Structural Dynamics and Hydration Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For sodium metavanadate hydrate, MD simulations are particularly valuable for understanding the dynamics of the crystal lattice, the behavior of water molecules, and the nature of the hydration shell around the ions.
MD studies on hydrated oxometallate ions, including vanadates, reveal significant details about their interaction with water. acs.orgslu.se These simulations show that anions are hydrated by accepting hydrogen bonds from surrounding water molecules. acs.org The strength of these hydrogen bonds influences the local water structure. For instance, ions that form hydrogen bonds stronger than those in bulk water are considered "structure makers," while those forming weaker bonds are "structure breakers." acs.org Vanadate ions have been shown to be moderate structure makers. acs.org
Simulations of hydrated ions in solution provide insight into the structure and extent of hydration shells. acs.orgacs.org The sodium ion (Na⁺) is known to have a well-defined first hydration shell, and in the solid state, it most commonly crystallizes with six water molecules ([Na(H₂O)₆]⁺) in an octahedral arrangement. rsc.org MD simulations can model the radial distribution function (RDF), which describes how the density of surrounding atoms varies as a function of distance from a central atom. The RDF for water oxygen atoms around a sodium ion shows a distinct peak corresponding to the first hydration shell. researchgate.net
Static quantum chemical calculations on aqueous vanadate clusters have found that the intramolecular V-O bond length is approximately 1.766 Å in a hexahydrate, with a V(-O)···O(aq) distance of 2.856 Å, illustrating the interaction distance between the vanadate oxygen and the hydrating water molecules. slu.se Ab initio MD simulations, which use electronic structure calculations to determine forces, have been employed to study related oxoanions, providing data on intramolecular bond lengths and the average number of water molecules in the hydration sphere. acs.org These computational approaches are crucial for interpreting experimental data from techniques like Large-Angle X-ray Scattering (LAXS), which probe solution structures. acs.orgslu.se
Computational Approaches to Crystal Structure Prediction and Refinement
Computational methods are integral to the determination and refinement of crystal structures obtained from experimental techniques like X-ray diffraction (XRD). While the ab initio prediction of a crystal structure from only its chemical formula remains a significant challenge, computational tools are routinely used to refine and validate experimentally derived models.
For vanadate compounds, crystal structure refinement is often performed using software like SHELXL, which employs a full-matrix least-squares method on diffraction data (F²). mdpi.comacs.org This process adjusts atomic positions, site occupancies, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
DFT calculations play a key role in this refinement process. By relaxing a proposed crystal structure (i.e., minimizing the forces on the atoms), DFT can predict the lowest energy arrangement of atoms, providing an independent check on the experimental model. mdpi.com For example, comparing the bond lengths and angles from a DFT-optimized geometry with those from an XRD structure can help resolve ambiguities or identify regions of disorder. The Materials Project database contains DFT-computed crystal structures for thousands of materials, including anhydrous sodium metavanadate, which serve as valuable reference points. materialsproject.org
Hydrogen bonding presents a particular challenge for XRD, as hydrogen atoms scatter X-rays weakly. Computational methods can be used to determine the most likely positions of hydrogen atoms in hydrated crystals by optimizing the hydrogen-bonding network to achieve a minimum energy configuration. In studies of related metavanadate salts, the presence and nature of hydrogen bonds have been shown to be crucial for the resulting supramolecular structure. mdpi.com
Modeling of Reaction Mechanisms in Catalysis and Solution Chemistry
Sodium metavanadate is a precursor in the synthesis of other vanadium compounds and acts as a catalyst in various chemical reactions. ebi.ac.uk Computational modeling provides a molecular-level understanding of the reaction mechanisms that are often difficult to probe experimentally.
In solution chemistry, the speciation of vanadate is highly dependent on pH and concentration. At low pH, sodium metavanadate is known to convert to decavanadate (B1236424) species ([V₁₀O₂₈]⁶⁻). ebi.ac.uk 51V NMR and EPR spectroscopy, complemented by computational modeling, have been used to study the kinetics and mechanisms of these transformations, such as the gelation of V₂O₅ from sodium metavanadate solutions via ion exchange. acs.org
In catalysis, the activity of vanadate compounds is linked to the ability of the vanadium ion to cycle through multiple oxidation states. Theoretical models can be used to investigate the reaction pathways for catalytic processes, such as the oxidation of alcohols. These models can map the potential energy surface of the reaction, identifying transition states and intermediates. For example, studies on vanadate-dependent haloperoxidases have used molecular docking and MD simulations to understand how substrates bind to the active site and to elucidate the mechanism of oxidation. researchgate.net Such studies can reveal why certain reaction pathways are favored over others. researchgate.net
Computational analysis of vanadate-ribozyme complexes has also shed light on the role of water and vanadate as a transition-state analog, providing insights into the catalytic strategies employed by these biological catalysts. nih.gov By modeling the active site, researchers can understand how the geometry and electronic structure of the vanadate mimic the pentacoordinate transition state of phosphate (B84403) cleavage. nih.gov
Investigation of Molecular Mechanisms in Biological Systems
Interactions of Vanadate (B1173111) with Cellular Components
Once inside the cell, which is often facilitated by anion transport systems for phosphate (B84403), vanadate can engage with a variety of biomolecules. rsc.orgresearchgate.net Its primary mode of action involves mimicking the phosphate ion, thereby interfering with phosphate-metabolizing enzymes. aai.orgnih.gov
Vanadate's most well-characterized interaction is with protein tyrosine phosphatases (PTPs). aai.orgscispace.com In its +5 oxidation state, vanadate adopts a trigonal bipyramidal structure that closely resembles the transition state of a phosphate group during a phosphoryl transfer reaction. aai.org This allows it to bind to the active site of PTPs, which typically contains a conserved cysteine residue. aai.org The interaction can be a reversible displacement of phosphate from the active site thiol, but it can also lead to the oxidation of this critical cysteine, resulting in irreversible inhibition of the enzyme. aai.org This inhibition of PTPs is a key mechanism behind many of vanadate's biological effects, as it shifts the cellular balance towards increased protein tyrosine phosphorylation. aai.orgnih.gov
Beyond PTPs, vanadate is known to inhibit a wide array of other phosphoryl transfer enzymes and ATPases. rsc.orgaai.org For example, it is a known inhibitor of Na+/K+-ATPase by competing with the γ-phosphate of ATP for binding to the enzyme's active site. aai.orgresearchgate.net Studies have also documented its interaction with ribonucleases, adenylate kinases, and alkaline phosphatase. rsc.orgnih.govscispace.com The specific type of inhibition and the active vanadium species can vary depending on the enzyme and the local cellular environment, such as pH. acs.org For instance, with human prostatic acid phosphatase, the dimeric form of vanadate was found to be the inhibiting species at a lower pH. acs.org
Table 1: Key Protein and Enzyme Interactions with Vanadate
| Protein/Enzyme Class | Specific Example | Mechanism of Interaction | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | PTP1B | Acts as a transition state analog, binding to the active site cysteine, leading to competitive and/or irreversible inhibition. aai.orgacs.org | aai.orgacs.org |
| ATPases | Na+/K+-ATPase | Competes with ATP's γ-phosphate for binding to the active site, inhibiting enzyme activity. aai.orgscispace.comresearchgate.net | aai.orgscispace.comresearchgate.net |
| Phosphatases | Alkaline Phosphatase | Inhibition of activity, often used as a marker for osteoblast differentiation. nih.gov | nih.gov |
| Kinases | Adenylate Kinase | Interaction and potential inhibition due to phosphate mimicry. scispace.com | scispace.com |
| Metabolic Enzymes | Glucose-6-Phosphatase | Competitive inhibition, a key factor in its insulin-mimetic effects. scispace.com | scispace.com |
By inhibiting PTPs, sodium metavanadate effectively enhances the phosphorylation state of various signaling proteins, thereby activating downstream pathways. This is most notably observed in its insulin-mimetic effects. aai.org The inhibition of PTPs, such as PTP1B, prevents the dephosphorylation of the insulin (B600854) receptor, leading to the sustained activation of the insulin signaling cascade. researchgate.netscispace.com
AKT (Protein Kinase B) Pathway: This pathway is a central node in cellular signaling, governing cell survival, growth, and metabolism. Vanadate treatment leads to the activation of the PI3K/AKT pathway. nih.govscispace.com This activation is a direct consequence of the enhanced phosphorylation state of upstream components, like the insulin receptor, and is crucial for the observed increase in glucose transport and glycogen (B147801) synthesis. scispace.comjpp.krakow.pl Studies in HEPG2 cells have shown a dose-dependent increase in phosphorylated AKT following exposure to vanadium compounds. mdpi.comresearchgate.net
AMPK (AMP-activated protein kinase) Pathway: AMPK is a critical cellular energy sensor. Vanadium compounds have been shown to modulate lipid metabolism by activating AMPK. jpp.krakow.pl This activation contributes to the beneficial effects on lipid profiles observed in some studies. jpp.krakow.pl Research in HEPG2 cells has also investigated the activation of the AMPK pathway by vanadium compounds. mdpi.comresearchgate.net
Furthermore, vanadate exposure has been shown to impact other significant signaling pathways, including the MAPK (mitogen-activated protein kinase), NF-κB, and Wnt pathways, often in a cell-type-specific manner. nih.govnih.govnih.gov For example, in human bronchial epithelial cells, genes affected by sodium metavanadate were primarily involved in these pathways. nih.gov
Table 2: Influence of Vanadate on Intracellular Signaling
| Signaling Pathway | Effect of Vanadate | Underlying Mechanism | Reference |
|---|---|---|---|
| PI3K/AKT | Activation/Increased Phosphorylation | Primarily through inhibition of PTPs, preventing dephosphorylation of upstream receptors like the insulin receptor. nih.govscispace.commdpi.com | nih.govscispace.commdpi.com |
| AMPK | Activation | Modulates lipid metabolism and cellular energy sensing. jpp.krakow.pl | jpp.krakow.pl |
| MAPK | Activation | PTP inhibition leads to increased phosphorylation of MAPK pathway components like ERK. nih.gov | nih.gov |
| NF-κB | Modulation | Identified as a key pathway affected by sodium metavanadate in bronchial epithelial cells. nih.govnih.gov | nih.govnih.gov |
The interaction of sodium metavanadate with biological membranes appears to be complex and often indirect. Studies using model lipid bilayers made of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE) showed no direct structural effects from metavanadate. researchgate.netnih.govebi.ac.uk This suggests that vanadate does not significantly intercalate into or perturb the core structure of these simple phospholipid bilayers. nih.govebi.ac.uk
However, vanadate can influence membrane properties and structure through other mechanisms:
Protein Interactions: Its effects on membrane-bound proteins, such as Na+/K+-ATPase, can indirectly alter membrane function. researchgate.net The observed transformation of human erythrocytes into echinocytes (spiky-shaped cells) upon metavanadate exposure is thought to result from interactions with proteins located in the outer part of the cell membrane, rather than with the primary lipid components. researchgate.netnih.govebi.ac.uk
Lipid Organization: Despite a lack of direct structural perturbation, some studies suggest vanadate can influence the organization of lipids at the membrane interface. researchgate.netmdpi.com Spectrofluorometry studies indicated that vanadate(V) can adsorb to the polar head groups of phospholipids, which could potentially alter the packing and organization of the membrane lipids. researchgate.netmdpi.com This change in lipid packing has been proposed as a mechanism for activating certain G protein-coupled receptors. frontiersin.org
Lipid Peroxidation: Vanadate can participate in redox reactions that generate reactive oxygen species (ROS), which in turn can lead to lipid peroxidation (LPO). mdpi.com This oxidative damage to membrane lipids can significantly alter membrane structure and function. mdpi.comnih.gov
Intracellular Vanadium Speciation and Redox Interconversion in Cells
Vanadium can exist in several oxidation states, with +4 (vanadyl, VO²⁺) and +5 (vanadate, H₂VO₄⁻) being the most relevant in biological systems. rsc.orgresearchgate.net Upon entering a cell, vanadate (V(V)) does not remain static. It is subject to intracellular redox cycling, primarily being reduced to the vanadyl (V(IV)) cation by endogenous reducing agents such as glutathione (B108866) (GSH) and ascorbate. researchgate.netnih.gov This reduction is a critical aspect of its biological activity, as the different vanadium species have distinct chemical properties and biological targets. researchgate.netmdpi.com
This redox interconversion establishes a dynamic equilibrium within the cell. nih.gov For example, while vanadate is the species that effectively inhibits PTPs, the reduced vanadyl form can participate in Fenton-like reactions, generating ROS. mdpi.comresearchgate.net The vanadyl cation can also be re-oxidized to vanadate, particularly in localized oxic environments, perpetuating the cycle and its biological effects. researchgate.netresearchgate.net Furthermore, the speciation of vanadium is influenced by pH and the presence of various ligands within cellular compartments. nih.gov For instance, at acidic pH within certain organelles, vanadate can oligomerize to form species like decavanadate (B1236424) (V₁₀O₂₈)⁶⁻, which has its own unique biological interactions and stability. nih.gov This intracellular speciation and redox activity are central to the multifaceted and sometimes contradictory (e.g., both therapeutic and toxic) effects of vanadium compounds.
Mechanistic Studies of Cellular Responses to Vanadium Exposure at a Molecular Level
The molecular response to vanadium exposure is a direct consequence of its interactions with cellular components and its redox activity. These interactions trigger changes in enzymatic function and signaling cascades, ultimately leading to observable effects on cellular health and metabolism.
Vanadium compounds exert significant influence over cellular metabolism, extending beyond the insulin-mimetic effects on glucose transport. A key target identified in mechanistic studies is the mitochondrial enzyme aconitase. scispace.comnih.gov
Aconitase is an iron-sulfur cluster-containing enzyme that catalyzes the isomerization of citrate (B86180) to isocitrate in the Krebs cycle. It is known to be particularly sensitive to oxidative stress. Studies on neuroblastoma cells have demonstrated that exposure to sodium metavanadate leads to a significant inhibition of aconitase activity. researchgate.netnih.govebi.ac.uk This inhibition is directly correlated with a decrease in cell viability and proliferation, highlighting aconitase as a critical target of vanadium's cytotoxic effects. researchgate.netnih.gov The inhibitory effect on neuronal aconitase has also been noted as a potential mechanism for neurotoxicity. scispace.comresearchgate.net
Changes in Cellular Morphology and Integrity
Sodium metavanadate hydrate (B1144303) has been observed to induce significant alterations in the morphology and integrity of various cell types. These changes are often linked to the compound's ability to induce oxidative stress and interact with cellular components, leading to structural damage and functional impairment.
Research has demonstrated that exposure to sodium metavanadate can lead to distinct morphological changes in erythrocytes, or red blood cells. In in vitro studies, human red blood cells incubated with sodium metavanadate exhibited a transformation from their normal biconcave disc shape to an echinocytic, or spiculated, form. researchgate.net This alteration in shape is indicative of membrane damage and can reduce the deformability of the cells. researchgate.net The underlying mechanism is thought to involve interactions with proteins in the outer layer of the cell membrane. researchgate.netebi.ac.uk
In addition to erythrocytes, other cell types also exhibit morphological changes upon exposure to sodium metavanadate. For instance, MC3T3-E1 osteoblast-like cells, when treated with pentavalent vanadium (V+5), transitioned from a long, fibroblast-like appearance to a more spindle-like shape. nih.gov This change in morphology, coupled with an increased growth rate, has been suggested as a potential indicator of cellular transformation. nih.gov
Furthermore, studies on human rhabdomyosarcoma (RMS) cells have shown that sodium metavanadate can cause cell membrane plication and, at higher concentrations, lead to damaged or dead cells. uj.edu.pl In rat hepatoma H35-19 cells, low concentrations of sodium metavanadate were observed to normalize cell morphology, while higher concentrations resulted in damage to cell organelles. researchgate.net
The integrity of the cell is also compromised by sodium metavanadate. In human bronchial epithelial cells (Beas-2B), chronic exposure to sodium metavanadate has been shown to induce anchorage-independent growth, a characteristic of transformed cells. nih.gov This suggests a profound impact on the cellular machinery that governs cell adhesion and structure. The compound has also been implicated in cytoskeletal rearrangements. ebi.ac.uk Specifically, it has been noted to affect the microtubule network, which is crucial for maintaining cell shape, division, and intracellular transport. nih.govresearchgate.net
Histopathological analysis of liver tissue from Wistar rats exposed to sodium metavanadate revealed significant structural alterations, including pronounced Kupffer cell hypertrophy, sinusoidal congestion, and a general disruption of the hepatic architecture. notulaebiologicae.ro These findings underscore the compound's ability to disrupt tissue-level organization by affecting individual cellular structures and their interactions.
The following table summarizes the observed morphological and integrity changes in different cell types upon exposure to sodium metavanadate.
| Cell Type | Morphological/Integrity Change | Research Finding |
| Human Erythrocytes | Transformation from discoid to echinocyte form. researchgate.net | Incubation with sodium metavanadate led to altered morphology, indicating membrane damage. researchgate.net |
| Mouse Neuroblastoma Cells | Significant decrease in cell number and viability. researchgate.net | Exposure to metavanadate correlated with inhibition of aconitase activity. researchgate.net |
| MC3T3-E1 Osteoblast-like Cells | Change from fibroblast-like to spindle-like shape. nih.gov | Treatment with V+5 resulted in morphological changes and increased growth rate. nih.gov |
| Human Bronchial Epithelial Cells (Beas-2B) | Induction of anchorage-independent growth. nih.gov | Chronic exposure led to changes consistent with cellular transformation. nih.gov |
| Human Rhabdomyosarcoma (RMS) Cells | Plicated cell membrane; damaged or dead cells at higher concentrations. uj.edu.pl | |
| Rat Hepatoma H35-19 Cells | Normalization of cell morphology at low concentrations; organelle damage at high concentrations. researchgate.net | |
| Rat Liver Tissue | Kupffer cell hypertrophy, sinusoidal congestion, disruption of hepatic architecture. notulaebiologicae.ro | Histopathological analysis showed significant structural alterations. notulaebiologicae.ro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
